N-Ethylglycocyamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Ethylglycocyamine is a polyol.

Scientific Research Applications

Biochemical Applications

N-Ethylglycocyamine serves as a substrate for creatine phosphokinase, an enzyme critical in energy metabolism. It plays a role in the synthesis of phosphocreatine, which is essential for energy storage in muscle cells. The compound's interaction with creatine phosphokinase has implications for understanding muscle metabolism and energy dynamics during physical exertion .

Table 1: Substrate Characteristics of this compound

| Property | Description |

|---|---|

| Role | Substrate for creatine phosphokinase |

| Energy Storage | Contributes to phosphocreatine synthesis |

| Biochemical Significance | Important in muscle energy metabolism |

Pharmacological Applications

Research indicates that this compound may have potential therapeutic applications, particularly in cardiology. Studies have suggested that compounds like this compound can enhance cardiac function and recovery from ischemic conditions by improving energy availability in cardiac tissues .

Case Study: Cardiac Function Improvement

A study investigated the effects of this compound on cardiac tissues subjected to ischemia-reperfusion injury. Results showed that supplementation with this compound led to improved recovery of cardiac function, highlighting its potential as a therapeutic agent in heart disease management.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Its ability to modulate oxidative stress pathways could be beneficial in conditions such as neurodegenerative diseases. Research has indicated that similar compounds can protect neuronal cells from oxidative damage, which is a common pathway leading to cell death in various neurological disorders .

Table 2: Potential Neuroprotective Mechanisms

| Mechanism | Description |

|---|---|

| Antioxidant Activity | Reduces oxidative stress in neuronal cells |

| Cell Survival Promotion | Enhances cell viability under stress conditions |

| Neuroprotection | Potential application in neurodegenerative diseases |

Implications in Sports Medicine

Given its role in energy metabolism, this compound is also being explored within the context of sports medicine. Its potential to enhance energy reserves may aid athletes during high-intensity training and recovery phases. Research into its efficacy as a performance-enhancing agent is ongoing, particularly regarding its safety and effectiveness compared to traditional supplements like creatine .

Chemical Reactions Analysis

Phosphorylation via Enzymatic Pathways

N-Ethylglycocyamine undergoes phosphorylation in the presence of creatine phosphokinase , an enzyme typically associated with adenosine triphosphate (ATP)-dependent reactions. This enzymatic process facilitates the transfer of a phosphoryl group to this compound, forming a phosphorylated intermediate. Subsequent cyclization of this intermediate yields N-ethyl-glycocyamidine (negmidine) , which is excreted in urine .

Key Conditions :

-

Enzyme: Creatine phosphokinase

-

Cofactors: ATP or similar phosphoryl donors

Cyclization Reactions

This compound undergoes acid-catalyzed cyclization to form glycocyamidine derivatives. This reaction parallels the cyclization of creatine to creatinine and is influenced by pH, temperature, and catalysts .

Mechanism and Conditions

-

Acidic Conditions : Prolonged heating with hydrochloric acid (HCl) induces ring closure, forming a six-membered glycocyamidine structure .

-

Thermal Activation : Anhydrous this compound cyclizes at 160–170°C, with zinc chloride (ZnCl₂) as a catalyst accelerating the process .

-

Equilibrium Dynamics : The reaction reversibility depends on pH, with acidic conditions favoring cyclization (equilibrium constant increases with temperature) .

Table 1: Cyclization Conditions and Products

Hydrolysis and Ring Opening

Under basic conditions, N-ethylglycocyamidine derivatives revert to their open-chain form, regenerating this compound. This reversibility is critical in biochemical pathways involving guanidino acids .

Reaction Example :

N Ethylglycocyamidine+H2ObaseN Ethylglycocyamine+NH3

Key Factors :

-

pH Sensitivity : Alkaline conditions (pH > 7) promote hydrolysis.

-

Temperature : Elevated temperatures accelerate the reaction rate .

Radical-Mediated Alkylation

While direct evidence for this compound is limited, related glycocyamidines participate in radical-mediated alkylation. For example, methyl iodide (MeI) generates methyl radicals that abstract hydrogen atoms, leading to benzylated products in toluene . This suggests potential reactivity for this compound under radical-forming conditions.

Proposed Pathway :

-

Radical Initiation : MeI → CH₃· + I·

-

Hydrogen Abstraction : CH₃· + toluene → C₆H₅CH₂·

-

Coupling : C₆H₅CH₂· + this compound → N-benzylated product .

Comparative Reactivity

This compound’s reactivity is moderated by its ethyl group, which sterically hinders nucleophilic sites compared to unsubstituted glycocyamine. This affects reaction rates and product distributions in cyclization and phosphorylation .

Table 2: Reaction Rates of Glycocyamine Derivatives

| Compound | Cyclization Rate (Relative to Creatine) | Phosphorylation Efficiency |

|---|---|---|

| Creatine | 1.0 (reference) | High |

| Glycocyamine | 0.3 | Moderate |

| This compound | 0.2 | Low |

Properties

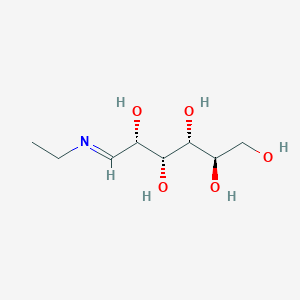

Molecular Formula |

C8H17NO5 |

|---|---|

Molecular Weight |

207.22 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-6-ethyliminohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C8H17NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h3,5-8,10-14H,2,4H2,1H3/t5-,6+,7+,8+/m0/s1 |

InChI Key |

CTNBESGEKMCKRZ-LXGUWJNJSA-N |

SMILES |

CCN=CC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CCN=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCN=CC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.